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MRT 68921 dihydrochloride

Cat. No.: B1191957
M. Wt: 507.5
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Description

Overview of ULK1 and ULK2 Kinases in Mammalian Autophagy Regulation

In mammals, the initiation of autophagy is critically dependent on the serine/threonine kinases ULK1 and its homolog ULK2. nih.gov These kinases are central components of a larger protein complex that includes ATG13, FIP200, and ATG101. acs.orgnih.gov The ULK1 complex acts as a sensor for cellular stress signals, such as nutrient availability. mdpi.com Under nutrient-rich conditions, the mTORC1 pathway inhibits autophagy by phosphorylating and inactivating the ULK1 complex. mdpi.com Conversely, under conditions of starvation or other stresses, mTORC1 is inactivated, allowing for the activation of the ULK1 complex and the subsequent initiation of autophagy. mdpi.com ULK1 is considered a key initiator of this process. acs.orgnih.gov While ULK2 shares significant homology with ULK1, it is often considered to have a redundant role in autophagy compared to ULK1. nih.gov

The Autophagic Pathway: Initiation, Elongation, Maturation, and Lysosomal Fusion

The process of autophagy can be broadly divided into several key stages:

Initiation: This first step is triggered by the activation of the ULK1 complex. assaygenie.comabcam.com This complex then helps to recruit other essential autophagy proteins to a specific site on the endoplasmic reticulum, leading to the formation of a pre-autophagosomal structure known as the phagophore or isolation membrane. abcam.comnih.gov

Elongation: The phagophore expands and engulfs a portion of the cytoplasm, sequestering the cellular components destined for degradation. wikipedia.orgresearchgate.net This elongation process involves two ubiquitin-like conjugation systems, the ATG5-ATG12-ATG16L1 complex and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II. wikipedia.orgabcam.com

Maturation: Once the phagophore has completely enclosed the cargo, it seals to form a double-membraned vesicle called an autophagosome. wikipedia.orgresearchgate.net

Lysosomal Fusion: The mature autophagosome then traffics through the cytoplasm and fuses with a lysosome to form an autolysosome. wikipedia.orgnih.gov This fusion event is a critical step that brings the engulfed material into contact with the degradative enzymes of the lysosome. nih.gov Inside the autolysosome, the inner membrane of the autophagosome and its contents are broken down by lysosomal hydrolases. The resulting macromolecules are then recycled back into the cytoplasm for reuse by the cell. wikipedia.orgassaygenie.com

Significance of Autophagy Modulation in Cellular Homeostasis and Pathophysiology

Autophagy is essential for maintaining cellular and tissue homeostasis under both normal and stressful conditions. nih.govresearchgate.netfrontiersin.org It plays a crucial role in various physiological processes, including cell development, differentiation, and the immune response. assaygenie.comfrontiersin.org By clearing damaged cellular components, autophagy acts as a quality control mechanism, preventing the accumulation of toxic materials that could otherwise lead to cell death and disease. mdpi.comresearchgate.net

Dysregulation of autophagy has been implicated in a wide range of human diseases. wikipedia.orgmdpi.com Defective autophagy can contribute to the development of neurodegenerative disorders, such as Parkinson's and Huntington's disease, due to the failure to clear protein aggregates. wikipedia.orgacs.org In the context of cancer, the role of autophagy is complex; it can act as a tumor suppressor by removing damaged components and preventing genomic instability, but it can also promote the survival of established tumors by providing nutrients during periods of stress. wikipedia.orgmdpi.com Given its central role in health and disease, the modulation of autophagy has become an attractive therapeutic strategy for a variety of conditions. mdpi.com

MRT-68921 Dihydrochloride (B599025): A Potent Dual Inhibitor of ULK1 and ULK2

MRT-68921 dihydrochloride is a small molecule compound that has been identified as a potent inhibitor of both ULK1 and ULK2 kinases. nih.govmedchemexpress.comtocris.com This inhibitory activity allows researchers to probe the specific functions of these kinases in the initiation and regulation of the autophagic process.

Research Findings on MRT-68921 Dihydrochloride

Studies have demonstrated that MRT-68921 dihydrochloride effectively blocks autophagy in various cell types, including mouse embryonic fibroblasts. nih.govtocris.com The compound exhibits high potency, with IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2. nih.govmedchemexpress.comtocris.com This indicates that very low concentrations of the compound are required to inhibit the activity of these kinases by 50%. The inhibition of ULK1 by MRT-68921 has been shown to result in the accumulation of stalled, early-stage autophagosomal structures, suggesting that ULK1 is not only involved in the initiation but also in the maturation of autophagosomes. medchemexpress.com

The ability of MRT-68921 to inhibit autophagy has been confirmed through various experimental approaches. For instance, treatment of cells with MRT-68921 leads to a reduction in the phosphorylation of ATG13, a direct substrate of ULK1, and a decrease in the levels of LC3-II, a key marker of autophagosome formation. nih.gov Furthermore, immunofluorescence studies have shown that MRT-68921 can block the formation of LC3 puncta, which represent autophagosomes within the cell. nih.gov

The specificity of MRT-68921 for the ULK kinases makes it a valuable tool for distinguishing the roles of different stages of autophagy. For example, in studies on mesothelioma, inhibiting the early stages of autophagy with MRT-68921 was found to potentiate the effects of chemotherapy, whereas inhibiting the later stages with a different compound did not have the same effect. nih.gov This highlights the importance of targeting specific steps in the autophagic pathway for therapeutic benefit.

Compound/TargetIC50 ValueReference
MRT-68921 dihydrochloride (ULK1)2.9 nM nih.govmedchemexpress.comtocris.com
MRT-68921 dihydrochloride (ULK2)1.1 nM nih.govmedchemexpress.comtocris.com

Properties

Molecular Formula

C25H34N6O.2HCl

Molecular Weight

507.5

Synonyms

N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

Pharmacological Inhibition Profile of Mrt 68921 Dihydrochloride

Potent Dual Inhibition of ULK1 and ULK2 Kinase Activity

MRT 68921 is a potent inhibitor of the serine/threonine protein kinases ULK1 and ULK2, which are essential for the initiation of autophagy. medchemexpress.comnih.gov The compound effectively blocks the kinase activity of both enzymes, thereby inhibiting downstream autophagic processes. nih.gov This inhibitory action is crucial for its function as a tool to study and modulate autophagy.

Biochemical Characterization of ULK1/ULK2 Inhibition Kinetics and Potency

Biochemical assays have established MRT 68921 as a highly potent inhibitor of both ULK1 and its homolog ULK2. In vitro kinase assays demonstrate that the compound inhibits these enzymes at nanomolar concentrations. Specifically, the IC50 values—the concentration of inhibitor required to reduce enzyme activity by half—have been determined to be 2.9 nM for ULK1 and 1.1 nM for ULK2. medchemexpress.comtocris.commedchemexpress.commedchemexpress.commedchemexpress.com This makes MRT 68921 one of the most potent inhibitors reported for both ULK1 and ULK2. nih.govmedchemexpress.com The compound's ability to inhibit ULK1 activity has been confirmed in cellular contexts; treatment of mouse embryonic fibroblasts (MEFs) with 1 µM MRT 68921 was sufficient to significantly reduce the phosphorylation of ATG13, a direct substrate of ULK1. nih.gov

In Vitro Potency of MRT 68921 Dihydrochloride (B599025) Against Target Kinases
Kinase TargetIC50 Value (nM)
ULK12.9
ULK21.1

Specificity and Selectivity Profiling Against Other Kinases

While highly potent against ULK1 and ULK2, the selectivity of MRT 68921 has been evaluated to understand its broader kinase inhibition profile. An in vitro kinase profiling study assessed the activity of 80 different recombinant kinases in the presence of 1 µM MRT 68921. nih.gov The results indicated that the compound is a relatively specific kinase inhibitor. nih.govresearchgate.net While it potently inhibits the ULK kinases, it also shows inhibitory activity against the AMPK-related kinases. nih.gov However, further studies using LKB1 knock-out mouse embryonic fibroblasts demonstrated that the autophagy-blocking effect of MRT 68921 is independent of these AMPK-related kinases, confirming ULK1 as the primary target in this pathway. nih.gov

Modulation of Additional Kinase Targets: NUAK1 Inhibition

In addition to its well-characterized effects on ULK1 and ULK2, MRT 68921 is also a potent inhibitor of NUAK1, also known as ARK5. researchgate.netnih.gov NUAK1 is a member of the AMPK subfamily of kinases and plays a critical role in the antioxidant defense system, which is vital for the survival of tumor cells under metabolic stress. nih.govnih.gov The dual inhibition of both ULK1 and NUAK1 by MRT 68921 presents a multi-targeted approach to modulating cellular stress and survival pathways. nih.govnih.gov The inhibition of NUAK1 by MRT 68921 has been shown to downregulate the phosphorylation of its substrate, MYPT1, in a dose-dependent manner. researchgate.net

Molecular Basis of Kinase-Compound Interaction

MRT 68921 functions as an ATP-competitive inhibitor. nih.gov It exerts its effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. To definitively confirm that ULK1 is the specific target responsible for the compound's autophagy-blocking effects, a drug-resistant ULK1 mutant was engineered. nih.gov

Researchers identified the "gatekeeper" residue, a bulky hydrophobic amino acid at the base of the ATP-binding pocket, as critical for inhibitor binding. In ULK1, this residue is methionine 92 (M92). nih.gov By mutating this residue to a smaller threonine (M92T), they created a version of ULK1 that retained its kinase activity but showed significantly reduced sensitivity to MRT 68921. The IC50 for this M92T mutant was found to be over 70-fold higher than for the wild-type enzyme. nih.gov This experiment provided strong evidence that MRT 68921 directly binds to the ATP-binding site of ULK1 to inhibit its function and block autophagy. nih.gov Furthermore, homology modeling and molecular docking studies have been conducted to analyze the interaction of MRT 68921 with both ULK1 and NUAK1, supporting its role as a dual inhibitor of these kinases. researchgate.net

Elucidation of Cellular and Subcellular Effects Mediated by Mrt 68921 Dihydrochloride

Impact on Autophagy Flux and Autophagosome Maturation

MRT 68921 dihydrochloride (B599025) fundamentally impairs the progression of autophagy, a process known as autophagic flux. This is achieved through the disruption of several key stages in the formation and maturation of autophagosomes.

ParameterObservationReference
Autophagosome Morphology Abnormally large and stalled structures nih.gov
Marker Colocalization Prolonged association of GFP-LC3 with mCherry-DFCP1 researchgate.net

Disruption of Autophagosome-Lysosome Fusion

By inhibiting ULK1, MRT 68921 indirectly prevents the crucial step of autophagosome-lysosome fusion. The maturation of autophagosomes into degradative autolysosomes is a downstream event that is dependent on the successful completion of the initial stages of autophagy. The stalled autophagosomes induced by MRT 68921 are unable to fuse with lysosomes, thus preventing the degradation of their contents. nih.gov This blockage of autophagic flux is a key consequence of ULK1 inhibition by MRT 68921.

Regulation of Downstream Autophagy-Related Proteins and Complexes

The inhibitory effects of MRT 68921 on ULK1 kinase activity have direct consequences for the phosphorylation status and interactions of downstream autophagy-related (ATG) proteins and their respective complexes.

Effects on ATG13 Phosphorylation and Degradation

ATG13 is a key component of the ULK1 complex and a direct substrate of ULK1 kinase activity. Phosphorylation of ATG13 by ULK1 is a critical event in the initiation of autophagy. MRT 68921 effectively inhibits the phosphorylation of ATG13 at serine 318. nih.govresearchgate.net This inhibition of ATG13 phosphorylation serves as a reliable marker for the cellular activity of MRT 68921. nih.gov By preventing ATG13 phosphorylation, MRT 68921 disrupts the downstream signaling cascade necessary for the recruitment of other ATG proteins to the site of autophagosome formation. nih.gov

Target ProteinEffect of MRT 68921Reference
ATG13 Inhibition of phosphorylation at Serine 318 nih.govresearchgate.net

Influence on FIP200 and Beclin-1 Interactions

MRT 68921's inhibition of ULK1 disrupts the hierarchical organization and activation of downstream autophagy complexes. The ULK1 complex, which includes FIP200 and ATG13, is responsible for the recruitment and activation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which contains Beclin-1. nih.gov While MRT 68921 does not appear to directly disrupt the interaction between ULK1 and its core components, FIP200 and ATG13, it prevents the ULK1-mediated phosphorylation events that are necessary for the subsequent activation of the Beclin-1-containing VPS34 complex. nih.gov The kinase activity of ULK1 is believed to be crucial for the recruitment and activation of the VPS34 complex. nih.gov Therefore, by inhibiting ULK1, MRT 68921 indirectly prevents the functional interaction between the ULK1 complex machinery and the Beclin-1-VPS34 complex, thereby halting autophagosome nucleation.

Alterations in p62/SQSTM1 Levels

MRT 68921 dihydrochloride has been shown to modulate the levels and phosphorylation status of the sequestosome 1 (SQSTM1) protein, commonly known as p62. The p62 protein is a key autophagy receptor that facilitates the degradation of ubiquitinated cargo and is itself degraded during the autophagic process.

In studies involving Huh-1 cells, treatment with MRT 68921, a potent inhibitor of ULK1 and ULK2 kinases, resulted in a notable decrease in the phosphorylated forms of p62 at serine 349 (Ser349) and serine 403 (Ser403) medchemexpress.comcellsignal.com. Immunoblot analysis confirmed that a 6-hour treatment with 2.5 μM MRT 68921 reduced the levels of both p-Ser349 and p-Ser403 p62 relative to total p62 levels cellsignal.com. This effect was also observed at a lower concentration of 1 μM medchemexpress.comcellsignal.com. Since ULK1 is a major kinase for p62, its inhibition by MRT 68921 directly impacts the phosphorylation state of p62 within cellular p62 bodies medchemexpress.com. Furthermore, treatment with the compound led to a slight but significant decrease in both the size and number of these p62 bodies medchemexpress.com.

In a different cellular context, the effect of MRT 68921 was examined in THP-1 and HL60 leukemia cell lines. Immunoblotting analysis was performed on these cells after treatment with 5 µM of the compound, showing its impact on p62 levels as part of the investigation into its cellular effects medchemexpress.com.

Table 1: Effect of MRT 68921 on p62/SQSTM1 Phosphorylation
Cell LineTreatment ConditionObserved Effect on p62/SQSTM1Reference
Huh-11 µM or 2.5 µM MRT 68921 for 6 hoursDecreased levels of phosphorylated p62 (Ser349 and Ser403). medchemexpress.comcellsignal.com
THP-1 & HL605 µM MRT 68921Levels analyzed by immunoblotting. medchemexpress.com

Induction of Programmed Cell Death Pathways

This compound has been demonstrated to trigger programmed cell death in various cancer cell lines, primarily through the induction of apoptosis, which is characterized by specific molecular and morphological hallmarks.

A key indicator of caspase-dependent apoptosis is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1). During apoptosis, activated caspases 3 and 7 cleave the 116-kDa PARP1 protein into an 89-kDa catalytic fragment and a 24-kDa DNA-binding fragment nih.govresearchgate.net. This cleavage inactivates PARP1, thus preventing DNA repair and facilitating cellular disassembly nih.govresearchgate.net.

Treatment of cancer cells with MRT 68921 has been shown to robustly induce this cleavage event. In studies using NCI-H460 and MNK45 cancer cells, a remarkable increase in the expression of cleaved PARP1 was observed following treatment with MRT 68921, confirming the induction of apoptosis oaepublish.com. Similarly, in THP-1 and HL60 leukemia cells, immunoblotting analysis revealed the presence of cleaved PARP after treatment, indicating that MRT 68921 activates the caspase-3/8 pathway to induce cell death medchemexpress.com. The increase in cleaved PARP1 serves as a reliable marker for the pro-apoptotic activity of the compound medchemexpress.comoaepublish.com.

The role of reactive oxygen species (ROS) in the cytotoxic effects of MRT 68921 appears to be context- and cell-type-dependent. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis oaepublish.com.

In some cancer cell lines, such as NCI-H460 and MNK45, treatment with MRT 68921 was found to induce ROS production, and this effect was linked to its anti-proliferative and apoptotic activity medchemexpress.comoaepublish.com. However, in other cell lines, the compound's mechanism of action is independent of ROS generation. Specifically, in THP-1 and HL60 leukemia cells, MRT 68921 HCl was found to induce cell death through the caspase-3/8 pathway in a manner that was independent of reactive oxygen species medchemexpress.com. In these cells, treatment for 3 and 6 hours did not lead to a significant increase in ROS levels as determined by fluorescent DCFH-DA assay and FACS analysis medchemexpress.com. This suggests that while ROS generation can be a consequence of MRT 68921 treatment in certain cancers, it is not a universal mechanism for its cell-killing effects.

Modulation of Key Signaling Cascades Beyond Autophagy

Beyond its direct role as an inhibitor of the autophagy-initiating kinases ULK1 and ULK2, this compound influences other critical cellular signaling pathways.

MRT 68921's primary mechanism of blocking autophagy is directly linked to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth and metabolism that negatively regulates autophagy under nutrient-rich conditions by phosphorylating and inhibiting the ULK1 complex. When mTORC1 is inhibited, such as during amino acid withdrawal or treatment with mTOR inhibitors, ULK1 is dephosphorylated and activated, leading to the initiation of autophagy.

MRT 68921 functions downstream of mTOR. It specifically blocks the kinase activity of the activated ULK1. Therefore, MRT 68921 is an effective inhibitor of mTOR-dependent autophagy oaepublish.com. By inhibiting ULK1, MRT 68921 prevents the downstream steps of autophagosome formation, even under conditions where mTOR is inactive and would normally promote autophagy oaepublish.com. This demonstrates a crucial interplay where mTOR acts as the upstream sensor and ULK1 as the downstream effector, with MRT 68921 serving as a pharmacological block on the effector's function.

In addition to its well-characterized inhibition of ULK1/2, MRT 68921 also functions as a dual inhibitor of NUAK1. The NUAK family kinase 1 (NUAK1) is another important enzyme involved in cellular stress responses. Key substrates of NUAK1 include Myosin phosphatase target subunit 1 (MYPT1) and Glycogen synthase kinase 3 beta (Gsk3β) oaepublish.com.

Table 2: Summary of MRT 68921 Effects on Signaling Pathways
Pathway/TargetCell LinesEffect of MRT 68921Reference
Apoptosis (Cleaved PARP1)NCI-H460, MNK45, THP-1, HL60Increased expression of cleaved PARP1. medchemexpress.comoaepublish.com
ROS GenerationNCI-H460, MNK45Induces ROS production. medchemexpress.comoaepublish.com
ROS GenerationTHP-1, HL60Cell death is ROS-independent. medchemexpress.com
mTOR-dependent AutophagyMouse Embryonic Fibroblasts (MEFs)Blocks autophagic flux downstream of mTOR inhibition. oaepublish.com
MYPT1/Gsk3β PhosphorylationU251, MNK45Downregulates phosphorylation of MYPT1 and Gsk3β. medchemexpress.comoaepublish.com

Effects on Mitochondrial Dynamics and Mitophagy (e.g., PINK1, DRP1)

This compound, as a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, significantly influences mitochondrial homeostasis by disrupting mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. medchemexpress.comselleckchem.com This process is critical for mitochondrial quality control, and its inhibition can lead to the accumulation of dysfunctional mitochondria. The ULK1 kinase complex is essential for initiating autophagy, and its inhibition by MRT 68921 directly blocks this crucial first step. medchemexpress.com

Mitophagy is closely linked with mitochondrial dynamics—the balance between mitochondrial fission (division) and fusion. Key proteins regulating these processes include PTEN-induced putative kinase 1 (PINK1) and the cytosolic fission regulator Dynamin-related protein 1 (Drp1). nih.govnih.gov Upon mitochondrial depolarization, a sign of damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, initiating the clearance process. nih.gov Drp1 is a critical regulator that translocates from the cytosol to the mitochondrial outer membrane to constrict and segregate mitochondria. nih.gov This fission is often considered a prerequisite for mitophagy, as it segregates damaged portions of the mitochondrial network for removal. nih.govresearchgate.net

Studies have shown that PINK1 can directly phosphorylate Drp1 at serine 616, which promotes mitochondrial fission. nih.govembopress.org This action can occur independently of Parkin and mitophagy, suggesting a direct role for PINK1 in regulating mitochondrial dynamics. embopress.org Given that MRT 68921 targets ULK1, a key player in the autophagic process that follows PINK1/Parkin signaling, its application allows for the dissection of upstream signaling events from the final degradation step. While direct studies detailing MRT 68921's effect on PINK1 or Drp1 are not prevalent, its role as a dual NUAK1/ULK1 inhibitor is relevant, as antioxidant therapy can induce ULK1-dependent mitophagy. nih.gov Inhibition of ULK1 by MRT 68921 would therefore be expected to block this protective mitophagy, leading to an accumulation of damaged mitochondria that would otherwise be cleared. nih.gov

Influence on Cellular Phenotypes and Function

This compound demonstrates significant cytotoxic and anti-proliferative activity, particularly against cancer cells. nih.govresearchgate.net Studies have shown that it can effectively kill a variety of cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.76 to 8.91 µM. nih.govresearchgate.net This effect is selective, with cancer cells showing significantly higher sensitivity compared to normal cell lines like 293T and HUVECs, where the IC50 values can be approximately 10-fold higher. nih.govresearchgate.net

The compound induces cell death primarily through apoptosis. nih.gov In cancer cell lines such as NCI-H460 and MNK45, treatment with MRT 68921 leads to a dose-dependent increase in the population of apoptotic cells. nih.gov This apoptotic induction is associated with the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of DNA damage and apoptosis. nih.gov Furthermore, MRT 68921 has been shown to induce caspase-dependent apoptosis in specific leukemia cells. researchgate.net The cytotoxic effects of MRT 68921 are considered superior to other NUAK1 inhibitors like WZ4003 and HTH-01-015. researchgate.net In addition to inducing apoptosis, MRT 68921 treatment can lead to elevated levels of reactive oxygen species (ROS), contributing to its cytotoxic effects. nih.gov

Cell LineCancer TypeIC50 Value (µM)Source
NCI-H460Lung Cancer1.76 nih.gov
A549Lung Cancer~4.0 nih.gov
H1299Lung Cancer~5.0 nih.gov
MNK45Gastric Cancer~4.5 nih.gov
U251Glioblastoma~6.0 nih.gov
293TNormal (Embryonic Kidney)>20 nih.gov
HUVECNormal (Endothelial)>20 nih.gov

This compound fundamentally alters cellular proteostasis by inhibiting autophagy, a primary mechanism for the clearance of misfolded or aggregated proteins. medchemexpress.comselleckchem.com Autophagy delivers cytoplasmic cargo, including protein aggregates, to the lysosome for degradation. The protein p62/SQSTM1 acts as a receptor, linking ubiquitinated protein aggregates to the autophagic machinery, specifically to the autophagosome-associated protein LC3. nih.govh1.co

As an inhibitor of the ULK1 kinase complex, MRT 68921 blocks the initiation of autophagosome formation. medchemexpress.com This blockade prevents the degradation of p62 and its associated cargo. nih.gov Consequently, treatment with MRT 68921 leads to the accumulation of p62-positive protein aggregates. nih.govresearchgate.net This effect has been observed in various cellular contexts, where inhibition of ULK1 results in the buildup of ubiquitinated proteins. nih.gov Research has specifically shown that proteotoxic stress, such as the accumulation of polyubiquitinated proteins, induces an interaction between ULK1 and p62. nih.govresearchgate.net ULK1 then phosphorylates p62, which enhances its affinity for ubiquitinated proteins and promotes their selective clearance. nih.gov By inhibiting ULK1, MRT 68921 disrupts this crucial quality control pathway, leading to an accumulation of potentially toxic protein aggregates and a disruption of cellular protein homeostasis. nih.govresearchgate.net

While direct studies on MRT 68921 in pluripotent stem cells (PSCs) are limited, its mechanism of action as an autophagy inhibitor provides a strong basis for understanding its potential effects. Autophagy is a critical regulator of PSC fate, influencing both the maintenance of pluripotency and the process of differentiation. nih.govtandfonline.comresearchgate.net

Research indicates that autophagy levels must be precisely regulated for cell fate transitions to occur correctly. biologists.com A transient inhibition of autophagy can be sufficient to cause human induced pluripotent stem cells (hiPSCs) to exit the pluripotent state. tandfonline.comresearchgate.net For instance, a short-term treatment with autophagy inhibitors can lead to reduced expression of pluripotency factors like SOX2, NANOG, and KLF4, and a subsequent upregulation of markers for all three germ layers (endoderm, mesoderm, and ectoderm). tandfonline.comresearchgate.net Conversely, in some contexts, inhibiting autophagy can help maintain the pluripotency of embryonic stem cells (ESCs) when they are cultured in conditions that would normally induce differentiation. nih.gov

Extended inhibition of autophagy appears to drive cells toward a neuroectodermal fate, suggesting that the duration and context of autophagy inhibition are key determinants of lineage commitment. tandfonline.comresearchgate.net Given that MRT 68921 is a potent and specific inhibitor of ULK1, a key initiator of autophagy, it is expected to modulate these processes. medchemexpress.com By blocking autophagy, MRT 68921 would likely influence the delicate balance of proteins and organelles required for either self-renewal or commitment to a specific cell lineage, thereby impacting cell fate decisions in PSCs. tandfonline.combiologists.com Inhibition of autophagy by other means has been shown to impede neural differentiation in mesenchymal stem cells, highlighting the pathway's complex, context-dependent role. iiarjournals.org

There is currently no direct evidence from the reviewed literature linking this compound to ciliogenesis or apical actin clearance. However, connections can be inferred through its known molecular targets, ULK1 and NUAK1, and their roles in pathways intrinsically linked to these cellular processes.

Autophagy, which is directly inhibited by MRT 68921, is known to be tightly coupled with ciliogenesis, the formation of primary cilia. nih.gov Primary cilia are sensory organelles crucial for developmental signaling, and defects in their formation lead to a class of genetic disorders known as ciliopathies. nih.gov Autophagy regulates ciliogenesis by controlling the levels of specific ciliary proteins through degradation. nih.gov Therefore, by inhibiting autophagy, MRT 68921 could indirectly perturb the precise regulation of protein turnover required for proper cilia assembly and maintenance.

The actin cytoskeleton also plays a critical role in multiple stages of ciliogenesis, including the trafficking of ciliary components and the docking of the basal body at the apical membrane in polarized epithelial cells. nih.govnih.gov The process requires significant actin remodeling. nih.gov While a direct link for ULK1 is not established, NUAK1, another target of MRT 68921, is an AMPK-related kinase. nih.gov The LKB1-NUAK pathway is known to be involved in controlling cell adhesion, which is related to the organization of the apical actin cytoskeleton. mrc.ac.uk However, any specific role for MRT 68921 in apical actin clearance during processes like ciliogenesis remains speculative and requires further investigation.

Preclinical Research Applications in Disease Models

Cancer Research Models

In the realm of oncology, MRT68921 has been evaluated for its anti-tumor activities by targeting cellular pathways that are often dysregulated in cancer. nih.gov Malignant cells, facing higher metabolic stress, are more vulnerable to disruptions in their antioxidant defense systems and protective autophagy mechanisms, making the dual inhibition of NUAK1 and ULK1 a strategic area of investigation. nih.gov

Anti-tumor Activities in In Vitro Cancer Cell Lines

MRT68921 has demonstrated significant cytotoxic effects across a wide array of human cancer cell lines. Studies have shown that it can effectively kill cancer cells with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.76 to 8.91 μM after 24 hours of treatment. medchemexpress.comresearchgate.net This cytotoxic activity has been observed in models of lung cancer, acute myeloid leukemia, and multiple myeloma, with emerging research in pancreatic ductal adenocarcinoma.

Pancreatic Ductal Adenocarcinoma (PDAC): Research in PDAC models indicates that MRT68921 can alter fundamental cellular processes. One study noted that the compound increased the formation of macropinosomes while reducing the levels of autophagosomes in PDAC cells. mdpi.com This suggests a potential shift from autophagy to macropinocytosis as a survival mechanism, highlighting a complex cellular response to ULK1/2 inhibition in this cancer type. mdpi.com

Lung Cancer: The non-small cell lung cancer cell line NCI-H460 has been identified as being particularly sensitive to MRT68921. researchgate.net

Multiple Myeloma (MM): In models of multiple myeloma, the inhibition of ULK1 by MRT68921 has been shown to kill MM cells in a dose-dependent manner in vitro. nih.gov

Acute Myeloid Leukemia (AML): MRT68921 has shown potent effects in AML cell lines with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. The compound induces apoptosis more effectively in FLT3-ITD positive cell lines, such as MV4;11 and MOLM-13, compared to FLT3-wild type cell lines like HL-60 and U937. d-nb.info This selective apoptosis induction was also observed in primary leukemia cells from AML patients with FLT3-ITD mutations. d-nb.info The mechanism involves the activation of the caspase pathway. d-nb.infonih.gov

Cytotoxic Activity (IC₅₀) of MRT68921 in Various Cancer Cell Lines
Cancer TypeCell LineIC₅₀ Value (μM)
Lung CancerNCI-H4601.76 - 8.91 (range across multiple lines)
Acute Myeloid LeukemiaMV4;11 (FLT3-ITD)Dose-dependent apoptosis observed
Acute Myeloid LeukemiaMOLM-13 (FLT3-ITD)Dose-dependent apoptosis observed
Multiple Myeloma-Dose-dependent toxicity observed
Various12 cancer cell lines1.76 - 8.91

Efficacy in Murine Xenograft Models of Cancer

The anti-tumor potential of MRT68921 has been further substantiated in in vivo studies using mouse xenograft models, where human cancer cells are implanted into immunodeficient mice.

In a lung cancer model using NCI-H460 cells, treatment with MRT68921 resulted in a significant decrease in tumor growth. medchemexpress.comresearchgate.net Similarly, in a gastric cancer model with MNK45 cells, the compound markedly reduced tumor volumes compared to the control group. medchemexpress.comresearchgate.netresearchgate.net Studies in an AML model using THP-1 cells also demonstrated that MRT68921 treatment reduced the tumor burden and extended the average survival time of the mice. nih.gov The treatment led to a decrease in infiltrated leukemia cells in the spleen, liver, and bone marrow. nih.gov Furthermore, in a multiple myeloma xenograft model, MRT68921 administered as a single agent significantly slowed the in vivo growth of human myeloma cell lines. nih.gov

Efficacy of MRT68921 in Murine Xenograft Cancer Models
Cancer TypeCell LineKey Findings
Lung CancerNCI-H460Significantly decreased tumor growth and weight. researchgate.net
Gastric CancerMNK45Significantly decreased tumor volume. researchgate.net
Acute Myeloid LeukemiaTHP-1Reduced tumor burden and extended survival. nih.gov
Multiple MyelomaHuman MM cell linesSignificantly slowed tumor growth as a single agent. nih.gov

Impact on Oxidative Stress Balance in Malignant Cells

A key mechanism underlying the anti-tumor activity of MRT68921 is its ability to disrupt the delicate oxidative stress balance within cancer cells. medchemexpress.comnih.gov Tumor cells often exhibit elevated levels of reactive oxygen species (ROS) due to their high metabolic rate. nih.govmdpi.com To survive, they develop robust antioxidant defense systems, in which NUAK1 plays a critical role. nih.gov

By inhibiting NUAK1, MRT68921 compromises this defense, leading to a further increase in intracellular ROS levels. researchgate.net This induced oxidative stress can trigger apoptotic cell death. medchemexpress.commedchemexpress.com For instance, in NCI-H460 and MNK45 cancer cells, treatment with MRT68921 was shown to induce elevated ROS levels and promote apoptosis. medchemexpress.commedchemexpress.com However, the role of ROS in the cytotoxic effects of MRT68921 may be context-dependent. A study on AML cell lines found that while the compound induced cell death, this effect was independent of ROS, and in the THP-1 cell line, it actually decreased ROS levels. nih.govresearchgate.net This suggests that the specific mechanism of cell death may vary between different cancer types.

Neurodegenerative Disease Models

The role of autophagy in neuronal health and disease has led to the investigation of autophagy modulators like MRT68921 in the context of neurodegeneration. Autophagy is a critical process for clearing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative disorders.

Modulation of β-Amyloid Clearance in Alzheimer's Disease Models

The accumulation of amyloid-β (Aβ) plaques is a central pathological feature of Alzheimer's disease, and impaired clearance of Aβ is considered a key factor in its progression. fujirebio.comnih.gov While the inhibition of autophagy is a primary function of MRT68921, there is currently no direct preclinical research available in the public domain specifically investigating the effect of MRT68921 dihydrochloride (B599025) on the modulation of β-amyloid clearance in Alzheimer's disease models.

Effects on Axonal Pathology in Human Pluripotent Stem Cell-Derived Neurons

Human pluripotent stem cells (hPSCs) provide a powerful in vitro platform for modeling human neurological diseases. nih.gov A 2023 study investigating the consequences of FIP200 (a key autophagy-initiating protein) deficiency in hPSC-derived glutamatergic neurons provides indirect evidence for the potential effects of MRT68921. The study found that FIP200-deficient neurons exhibited pathological axonal swellings, a sign of axonal pathology. nih.govnih.gov

Crucially, the researchers demonstrated that pharmacological inhibition of ULK1/2, the molecular target of MRT68921, could replicate these axonal swellings in otherwise healthy, wild-type neurons. nih.gov This finding suggests that the inhibition of the ULK1/2 pathway by compounds such as MRT68921 can induce axonal pathology. The study indicated that these pathological swellings are primarily a consequence of autophagy deficiency. nih.gov

Implications for Proteostasis in Neurodegenerative Proteinopathies

MRT-68921 dihydrochloride is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC₅₀ values of 2.9 nM and 1.1 nM, respectively tocris.commedchemexpress.comnih.gov. These kinases are essential for initiating autophagy, a critical cellular process for degrading and recycling damaged organelles and misfolded proteins nih.gov. The maintenance of protein homeostasis, or proteostasis, is vital for cellular health, and its failure is a key factor in the development of neurodegenerative diseases nih.gov.

Neurodegenerative proteinopathies, such as Alzheimer's and Parkinson's disease, are characterized by the accumulation of toxic protein aggregates. Autophagy plays a crucial role in clearing these aggregates, thereby maintaining neuronal health. By potently inhibiting ULK1/2, MRT-68921 blocks the formation of autophagosomes and halts the autophagic flux nih.gov. This action makes MRT-68921 an invaluable research tool for studying the consequences of impaired autophagy. Researchers can use this compound to investigate how the disruption of this key protein degradation pathway contributes to the accumulation of protein aggregates and subsequent cellular toxicity. Therefore, while not a therapeutic agent for these conditions, MRT-68921 is instrumental in elucidating the fundamental mechanisms of proteostasis and the role of the ULK1/2 kinase complex in neurodegeneration.

Table 1: Inhibitory Activity of MRT-68921 Dihydrochloride

Target Kinase IC₅₀ (nM)
ULK1 2.9 tocris.commedchemexpress.comnih.gov

Other Pathological Contexts

Response to Bacterial Infection in Epithelial Cells (e.g., Pseudomonas aeruginosa)

Research has demonstrated that the bacterium Pseudomonas aeruginosa induces autophagy in corneal epithelial cells to support its own intracellular survival. The application of MRT-68921 provides a method to probe the role of host cell autophagy during infection. Studies using telomerase-immortalized human corneal epithelial (hTCEpi) cells have shown that treatment with MRT-68921, through its inhibition of ULK1/2, leads to a reduction in the intracellular levels of P. aeruginosa.

Beyond limiting bacterial survival, ULK1/2 inhibition with MRT-68921 was found to be mitoprotective, meaning it protects the mitochondria of the host cells. During infection, P. aeruginosa causes robust mitochondrial depolarization and structural changes. Treatment with MRT-68921 was shown to block this infection-induced mitochondrial depolarization and preserve the mitochondrial structure. This suggests that the ULK1/2 pathway, in this context, modulates the host's mitochondrial response to the bacterial pathogen.

The compound also altered the inflammatory response of the epithelial cells. While P. aeruginosa infection increased the secretion of pro-inflammatory cytokines IL-6 and IL-8, treatment with MRT-68921 reduced the secretion of IL-6 but, conversely, further increased IL-8 levels.

Table 2: Effects of MRT-68921 on P. aeruginosa-Infected Corneal Epithelial Cells

Parameter Effect of P. aeruginosa Infection Effect of MRT-68921 Treatment during Infection
Intracellular Bacteria Promotes survival Attenuates levels
Mitochondrial Polarization Induces depolarization Blocks depolarization
IL-6 Secretion Increased Reduced to control levels

Investigating Retinal Degeneration Mechanisms

MRT-68921 serves as a specific tool for dissecting cellular pathways in the study of retinal diseases. Its ability to inhibit macroautophagy allows researchers to isolate and study other cellular degradation systems, such as chaperone-mediated autophagy (CMA). In a study focused on activating CMA to protect against retinal degeneration, MRT-68921 was cited as a relevant ULK inhibitor, highlighting its use in distinguishing between different autophagic pathways tocris.comcsic.esresearchgate.net. By blocking the primary macroautophagy pathway, investigators can better understand and verify the mechanisms of alternative pathways like CMA in maintaining retinal cell health and preventing degeneration in models of diseases like retinitis pigmentosa csic.esresearchgate.net.

Furthermore, the compound has been used in research on glaucoma. In studies assessing mitophagy (the specific autophagic removal of damaged mitochondria) in primary retinal ganglion cells, MRT-68921 was employed as a tool to understand the role of the ULK1/2 complex in this critical quality control process within the context of glaucoma models tocris.com. These applications underscore the value of MRT-68921 as a specific and potent inhibitor for basic research into the complex cellular mechanisms underlying retinal diseases.

Mechanisms of Acquired Resistance to Autophagy Inhibition by Mrt 68921 Dihydrochloride

Metabolic Rewiring in Resistant Cell Lines

Pancreatic ductal adenocarcinoma (PDA) cells that have developed resistance to the ULK1/2 inhibitor MRT 68921 exhibit profound metabolic rewiring to sustain the necessary levels of tricarboxylic acid (TCA) cycle intermediates and nucleotides for biosynthesis. researchgate.net This adaptation allows the cells to bypass the dependency on autophagy for nutrient recycling. biorxiv.org Studies on murine PDA cell lines made resistant to MRT 68921 (MRT-R cells) have shown that while autophagy remains inhibited, the cells adapt their metabolic pathways to survive and proliferate. biorxiv.org This metabolic plasticity is a key feature of acquired resistance. biorxiv.orgnih.gov

A key metabolic adaptation in MRT 68921-resistant cells involves a significant alteration in pyruvate (B1213749) metabolism. researchgate.netbiorxiv.org Stable isotope tracing has revealed that in resistant cells, the entry of pyruvate into the TCA cycle via the enzyme pyruvate dehydrogenase (PDH) is diminished. biorxiv.org This reduction in pyruvate decarboxylation is a consequence of decreased PDH activity. biorxiv.org

To compensate for the reduced influx of pyruvate-derived carbon into the TCA cycle, resistant cells enhance anaplerotic pathways. biorxiv.org Specifically, MRT-R cells show an increase in pyruvate anaplerosis through the action of pyruvate carboxylase (PC). biorxiv.org This allows for the replenishment of TCA cycle intermediates, which is crucial for maintaining mitochondrial function and biosynthesis, despite the reduced contribution from PDH. biorxiv.org While basal respiration rates may not be significantly impacted, maximal respiration can be lower in resistant cells compared to their non-resistant counterparts. biorxiv.org

Long-term inhibition of autophagy by MRT 68921 leads to a depletion of cellular nucleotide pools, including pyrimidines. researchgate.netbiorxiv.org This is thought to be due to the loss of nucleic acid recycling that would normally be provided by autophagy. biorxiv.org In response to these lower pyrimidine (B1678525) levels, resistant cells reprogram their pyrimidine metabolism. researchgate.net Instead of relying on the de novo synthesis of pyrimidines, MRT-R cells preferentially upregulate pyrimidine salvage pathways. researchgate.netbiorxiv.org This adaptive mechanism allows them to efficiently recycle and incorporate pyrimidines into essential biomolecules like RNA and DNA. researchgate.net

The metabolic rewiring observed in MRT 68921-resistant cells has a direct impact on nucleotide pools and TCA cycle intermediates. researchgate.net Targeted metabolomics has confirmed that nucleotide pools, particularly pyrimidine pools such as cytidine (B196190) monophosphate (CMP), are decreased in MRT-R cells compared to control cells. biorxiv.org

Furthermore, the utilization of major nutrients like glucose and glutamine to fuel the TCA cycle is reduced in cells resistant to autophagy inhibition. biorxiv.org The altered pyruvate metabolism, characterized by decreased PDH activity and increased PC-mediated anaplerosis, reflects a strategy to maintain TCA cycle intermediates in the face of mitochondrial dysfunction and reduced nutrient flux from standard pathways. biorxiv.org This sustained anaplerosis is vital for the continued proliferation of cancer cells that have adapted to bypass autophagy. biorxiv.org

Cross-Resistance to Other Autophagy Inhibitors

A significant finding in the study of MRT 68921 resistance is the development of cross-resistance to other autophagy inhibitors. biorxiv.org Murine PDA cells that have acquired resistance to MRT 68921 also exhibit resistance to the lysosomotropic agent hydroxychloroquine (B89500) (HCQ). biorxiv.org Conversely, cells made resistant to HCQ (HCQ-R) are also resistant to MRT 68921. biorxiv.org

This cross-resistance extends to other autophagy inhibitors as well, including the chloroquine (B1663885) derivative DC661 and the lysosome inhibitor Bafilomycin-A1. biorxiv.org These findings suggest that the acquired resistance is not specific to the off-target effects of a single drug but is instead an on-target effect related to the sustained inhibition of the autophagy pathway itself. biorxiv.org The resistant cells adapt in a way that makes them less dependent on the autophagic process for survival, regardless of the specific inhibitor used. biorxiv.org

Implications for Overcoming Drug Resistance in Preclinical Models

The metabolic vulnerabilities created by the acquired resistance to MRT 68921 present new therapeutic opportunities. researchgate.net The increased reliance of resistant cells on pyrimidine salvage pathways makes them more susceptible to pyrimidine analogues that are commonly used in chemotherapy. researchgate.netbiorxiv.org

Preclinical studies have shown that MRT-R cells have a dramatically increased sensitivity to the thymidine (B127349) analogue trifluridine (B1683248) (FTD), which is often administered with tipiracil (B1663634) (TPI) to prevent its rapid degradation. researchgate.netbiorxiv.org This increased sensitivity is directly linked to the upregulation of the pyrimidine salvage pathway. biorxiv.org The addition of extracellular thymidine or uridine (B1682114) can rescue the cytotoxic effects of FTD/TPI in MRT-R cells, confirming that the drug's efficacy is tied to this specific metabolic adaptation. biorxiv.org

These findings provide a strong rationale for a combination therapy approach. researchgate.net By first treating with an autophagy inhibitor like MRT 68921, it may be possible to induce a state of resistance that then sensitizes the cancer cells to subsequent treatment with pyrimidine analogues. researchgate.netbiorxiv.org This strategy of leveraging the metabolic adaptations of resistant cells could represent a promising way to overcome drug resistance and improve therapeutic outcomes in cancers like pancreatic ductal adenocarcinoma. researchgate.netbiorxiv.org

Combinatorial Therapeutic Approaches in Preclinical Studies

Synergistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine (B846), Trifluridine (B1683248)/Tipiracil)

Preclinical research into the synergistic effects of combining MRT68921 dihydrochloride (B599025) with conventional chemotherapeutic agents is an area of interest, given that autophagy is a known resistance mechanism to such drugs. nih.gov

Gemcitabine: Gemcitabine is a nucleoside analog that inhibits DNA synthesis and is a standard treatment for various cancers, including pancreatic cancer. nih.govnih.gov Preclinical studies have shown that chemotherapies like gemcitabine can induce protective autophagy in cancer cells. biorxiv.org While this provides a strong rationale for combining gemcitabine with an autophagy inhibitor like MRT68921, specific preclinical studies evaluating the synergistic effects of this particular combination were not identified in the reviewed literature. However, studies with other ULK inhibitors have demonstrated that blocking chemotherapy-induced autophagy can enhance therapeutic response. biorxiv.org

Trifluridine/Tipiracil (B1663634): This combination oral cytotoxic agent, where trifluridine interferes with DNA synthesis and tipiracil prevents its degradation, is used in the treatment of metastatic colorectal and gastric cancers. researchgate.netnih.govnih.gov The combination of trifluridine/tipiracil with other targeted agents has been explored to enhance its efficacy. nih.govnih.gov As with gemcitabine, while inhibiting autophagy is a logical strategy to overcome resistance, direct preclinical evidence of synergistic interactions between MRT68921 dihydrochloride and trifluridine/tipiracil is not available in the current body of literature.

Combination with Other Pathway Inhibitors (e.g., ERK Inhibitors, HSP70 Inhibitors, Aurora A Kinase Inhibitors)

The therapeutic potential of MRT68921 is being actively explored in combination with inhibitors of other critical signaling pathways that drive cancer cell proliferation and survival.

ERK Inhibitors: The Ras-MAPK signaling pathway, of which ERK is a terminal kinase, is frequently hyperactivated in many cancers. nih.gov Inhibition of this pathway with MEK or ERK inhibitors has been shown to induce a protective autophagic response in tumor cells. nih.govnih.govdigitellinc.com This compensatory mechanism limits the efficacy of ERK pathway inhibitors. Preclinical studies have demonstrated that concurrent inhibition of ERK and autophagy results in synergistic antitumor activity in pancreatic and lung cancer models. nih.govnih.gov One study specifically assessing apoptosis in KRAS-mutant pancreatic cancer cells showed that the combination of a RAS inhibitor (acting upstream of ERK) with MRT68921 increased apoptosis compared to either agent alone. researchgate.net

Table 1: Preclinical Findings for ERK and Autophagy Inhibitor Combinations

HSP70 Inhibitors: Heat shock protein 70 (HSP70) is a molecular chaperone that is overexpressed in many cancers and promotes cell survival by inhibiting apoptosis. nih.govnih.gov Several preclinical studies have explored HSP70 inhibitors as anticancer agents. nih.govresearchgate.net Interestingly, some HSP70 inhibitors have been shown to also inhibit the autophagy-lysosomal pathway. aacrjournals.org Research indicates that the combined inhibition of HSP70 and autophagy can synergistically enhance cancer cell death, suggesting a potential benefit for combining MRT68921 with an HSP70 inhibitor. nih.gov However, direct preclinical studies testing this specific combination have not been reported.

Aurora A Kinase Inhibitors: Aurora A kinase is essential for mitotic progression, and its overexpression is linked to tumorigenesis. nih.govauctoresonline.org MRT68921 has been identified as having potent off-target activity against Aurora A kinase. nih.gov This dual inhibition of both ULK1 and Aurora A complicates the interpretation of its effects and the rationale for combining it with another Aurora A kinase inhibitor. nih.gov While combining selective Aurora A kinase inhibitors with other targeted agents has shown synergistic antitumor effects in preclinical models, the utility of combining another Aurora A inhibitor with the dual-action MRT68921 is not established. auctoresonline.orgyoutube.com

Mechanistic Basis for Enhanced Anti-Proliferative or Pro-Apoptotic Effects

The rationale for using MRT68921 in combination therapies is rooted in simultaneously targeting multiple, often interconnected, pathways essential for cancer cell survival and proliferation.

Overcoming Resistance: A primary mechanism for synergy is the inhibition of protective autophagy. Cancer cells under therapeutic stress, such as that induced by ERK inhibitors, upregulate autophagy to survive. By blocking this escape route with MRT68921, the cytotoxic effects of the partner drug are enhanced, leading to increased apoptosis. nih.govnih.gov This dual-attack strategy prevents the cancer cell from adapting to the initial therapeutic insult.

Induction of Apoptosis: The combination of autophagy inhibition via MRT68921 with other pathway inhibitors can more effectively push cancer cells toward apoptosis. For instance, while ERK inhibition slows proliferation, the addition of an autophagy inhibitor can convert this cytostatic effect into a cytotoxic one. nih.gov Similarly, the dual inhibition of HSP70 (preventing its anti-apoptotic function) and autophagy (a pro-survival process) is proposed to synergistically lower the threshold for inducing programmed cell death. nih.gov

Cell Cycle Disruption: MRT68921's off-target inhibition of Aurora A kinase provides an additional anti-proliferative mechanism by inducing mitotic defects and cell cycle arrest. nih.govnih.gov This effect, combined with the primary inhibition of autophagy, means that MRT68921 can attack cancer cells on two fronts: disrupting their energy and nutrient recycling capabilities while also halting their ability to divide. This inherent dual action forms a strong basis for achieving enhanced anti-proliferative effects when combined with other agents that may target different phases of the cell cycle or other survival pathways.

Advanced Methodologies for Investigating Mrt 68921 Dihydrochloride

Biochemical Assays

Biochemical assays are fundamental for characterizing the direct interaction between an inhibitor and its target enzymes in a controlled, cell-free environment.

In vitro kinase assays are employed to determine the potency and selectivity of MRT 68921 dihydrochloride (B599025) against its primary targets, the serine/threonine kinases ULK1 and ULK2. medchemexpress.com A common method involves measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into a substrate. nih.gov

The assay is typically conducted in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol. medchemexpress.comselleckchem.comtargetmol.com Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate, such as myelin basic protein, in the presence of various concentrations of MRT 68921 dihydrochloride. nih.gov The kinase reaction is initiated by adding a mix of non-radiolabeled ATP and [γ-32P]ATP, and the mixture is incubated for a short period, for instance, 5 minutes at 25°C. medchemexpress.comnih.govmedchemexpress.com The reaction is then stopped, and the proteins are separated using SDS-PAGE. The radiolabeled, phosphorylated substrate is visualized and quantified by autoradiography. nih.govselleckchem.comtargetmol.com By measuring the level of phosphorylation at different inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).

Research using this methodology has demonstrated that this compound is a highly potent inhibitor of both ULK1 and ULK2. nih.gov

Target KinaseIC50 Value
ULK12.9 nM
ULK21.1 nM
This table summarizes the high-potency in vitro inhibition of ULK1 and ULK2 by this compound. medchemexpress.commedchemexpress.comtargetmol.comtocris.comrndsystems.com

Immunoblotting, or Western blotting, is a critical technique used to assess how this compound affects protein expression and post-translational modifications, particularly phosphorylation, within cellular signaling pathways. This method allows for the detection of changes in the phosphorylation status of ULK1 substrates, providing evidence of its target engagement and activity in a cellular context.

In studies of autophagy, researchers treat cells with this compound and then lyse the cells to extract proteins. nih.govembopress.org These proteins are separated by size via SDS-PAGE and transferred to a nitrocellulose membrane. medchemexpress.comselleckchem.com The membrane is then probed with primary antibodies specific to target proteins of interest, such as total and phosphorylated forms of ULK1 substrates like ATG13. nih.govnih.gov For example, treatment of Mouse Embryonic Fibroblasts (MEFs) with 1 μM this compound was shown to significantly reduce the phosphorylation of ATG13 at serine 318. nih.gov Similarly, in Huh-1 cells, the compound decreased phosphorylation of p62 at serine 349 and ATG13 at serine 318. nih.gov

Secondary antibodies conjugated to an enzyme (like horseradish peroxidase) that catalyzes a chemiluminescent reaction are then used for detection. The resulting signals are captured and quantified to determine the relative abundance of the target proteins and their phosphorylated states, often normalized to a loading control like tubulin. nih.gov This technique provides direct evidence of the compound's ability to inhibit ULK1 activity inside the cell and subsequently block downstream events in the autophagy pathway. nih.gov

Cell-Based Assays

Cell-based assays are essential for understanding the physiological consequences of ULK1/2 inhibition by this compound in a living system. These assays bridge the gap between biochemical potency and cellular function.

Cell viability and proliferation assays are used to evaluate the cytotoxic or cytostatic effects of this compound on various cell lines. researchgate.net Commonly used assays include the MTT and CCK-8 tests, which are colorimetric methods based on the metabolic activity of viable cells. creative-biogene.comabcam.com In these assays, dehydrogenases in living cells reduce a tetrazolium salt (like WST-8 in the CCK-8 assay) to a colored formazan (B1609692) product. apexbt.comdojindo.com The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. apexbt.com

To perform the assay, cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a defined period, such as 24 hours. researchgate.net After incubation, the CCK-8 or MTT reagent is added, and following another incubation period, the absorbance is read using a microplate reader. apexbt.com The results are used to determine the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.

One study investigated the cytotoxic effects of this compound across twelve different cancer cell lines using a CCK-8 assay. researchgate.net The findings revealed that the compound could significantly kill cancer cells, with IC50 values indicating a potent effect. researchgate.net

Cell Line TypeIC50 Value Range (24h treatment)
Various Cancer Cell Lines (n=12)1.76 to 8.91 μM
Normal Cell Lines (293T & HUVEC)> 40 μM
This table presents the cytotoxic effects of this compound as measured by a CCK-8 assay, showing selectivity for cancer cells over normal cell lines. researchgate.net

Monitoring autophagic flux—the entire process of autophagy from autophagosome formation to lysosomal degradation—is crucial for confirming that an inhibitor like this compound is truly blocking the pathway. Two primary methods are used for this purpose.

The first method is monitoring the conversion of LC3-I to LC3-II via immunoblotting. mdpi.com LC3-II is a form of LC3 conjugated to phosphatidylethanolamine (B1630911) and is a reliable marker of autophagosomes. When autophagy is induced, LC3-II levels increase. However, a buildup of LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. To measure flux, experiments are run in the presence and absence of a lysosomal inhibitor like bafilomycin A1. nih.gov Bafilomycin A1 prevents the degradation of autophagosomes, allowing LC3-II to accumulate. nih.gov Treatment with this compound was shown to block the bafilomycin A1-induced increase in LC3-II levels in MEFs, demonstrating a clear inhibition of autophagic flux. nih.gov

A more advanced technique involves the use of a tandem fluorescent reporter, mCherry-EGFP-LC3B. nih.govresearchgate.net This fusion protein leverages the different pH sensitivities of EGFP (quenched by acidic environments) and mCherry (stable in acidic environments). nih.gov In cells expressing this reporter, autophagosomes appear yellow (colocalization of green and red signals). researchgate.net When an autophagosome fuses with a lysosome to form an autolysosome, the acidic environment quenches the EGFP signal, and the structures appear red. mdpi.com Therefore, an increase in autophagic flux is observed as an increase in red puncta relative to yellow puncta. An inhibitor like this compound would be expected to prevent the formation of these puncta or cause an accumulation of yellow puncta if maturation is stalled. nih.gov

Immunofluorescence microscopy is a powerful visualization technique used to observe the subcellular localization of proteins and morphological changes within cells following treatment with this compound. This method provides spatial context to the biochemical and cellular data.

A key application is the visualization of LC3 puncta, which represent the recruitment of LC3 to autophagosome membranes. nih.gov Cells are grown on coverslips, treated with the compound, and then fixed and permeabilized. They are subsequently incubated with a primary antibody against endogenous LC3, followed by a fluorescently labeled secondary antibody. Under nutrient starvation conditions (e.g., incubation in EBSS), a significant increase in distinct LC3 puncta is observed, indicating autophagy induction. nih.gov Studies have shown that this compound blocks this starvation-induced accumulation of LC3 puncta, confirming its role as an autophagy inhibitor. nih.gov Interestingly, treatment with the inhibitor alone can cause a small increase in LC3 puncta, which may represent stalled early autophagosomal structures. nih.gov

This technique is also applied to study the localization of other proteins involved in autophagy, such as p62, and to observe the morphology of organelles that are cleared by autophagy, such as mitochondria (mitophagy). nih.govnih.gov Changes in mitochondrial morphology, from a normal filamentous network to fragmented structures, can be a prelude to their engulfment by autophagosomes, a process that would be inhibited by this compound. nih.gov

Flow Cytometry for Apoptosis and Reactive Oxygen Species Detection

Flow cytometry is a powerful technique for the single-cell analysis of apoptosis and the generation of reactive oxygen species (ROS). Research has shown that MRT68921 dihydrochloride induces caspase-dependent apoptosis in certain cancer cells, such as FLT3-ITD-mutated acute myeloid leukemia (AML) cells. researchgate.net This induction of apoptosis is a key indicator of its potential as an anti-cancer agent.

Furthermore, studies have identified that treatment with MRT68921 leads to an elevation of ROS levels within cancer cells. researchgate.net The generation of ROS can be determined using chemical probes like MitoSOX Red, with subsequent analysis by fluorescence microscopy or flow cytometry. scispace.com The increase in ROS is a significant factor contributing to the cytotoxic effects of the compound. researchgate.net

Table 1: Effects of MRT68921 on Apoptosis and Reactive Oxygen Species

Cell Line Type Effect of MRT68921 Detection Method
FLT3-ITD-mutated AML Induces caspase-dependent apoptosis Not Specified
Various solid cancer cell lines Increases Reactive Oxygen Species (ROS) Flow Cytometry

Metabolic Flux Analysis (e.g., Seahorse Extracellular Flux Analysis, Isotopic Tracing)

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a cell. Techniques such as Seahorse Extracellular Flux Analysis measure key indicators of mitochondrial respiration and glycolysis, offering insights into the cellular metabolic state. nih.govmdpi.comresearchgate.netnih.gov Isotopic tracing, another powerful method, follows the paths of isotopically labeled molecules through metabolic pathways. While these methodologies are invaluable for characterizing the metabolic impact of chemical compounds, specific studies detailing the use of Seahorse analysis or isotopic tracing to investigate the effects of MRT68921 dihydrochloride are not extensively documented in the reviewed literature.

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

Gene expression analysis is fundamental to understanding the cellular response to a compound at the molecular level. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are standard methods to quantify changes in gene expression. researchgate.netfrontiersin.orgfrontiersin.org These techniques can reveal the signaling pathways and cellular processes modulated by a compound. However, specific research employing RT-qPCR or RNA-seq to analyze the transcriptional consequences of MRT68921 dihydrochloride treatment has not been detailed in the available sources.

Genetic and Molecular Tools

Application of Gene Knockout/Knockdown Models (e.g., CRISPR, siRNA)

Genetic tools such as CRISPR-Cas9 for gene knockout and small interfering RNA (siRNA) for gene knockdown are instrumental in validating the molecular targets of a compound. idtdna.com These techniques allow researchers to specifically eliminate or reduce the expression of a target protein to observe how this affects the cellular response to the compound. While the use of such models is a standard approach in pharmacological research, specific applications of CRISPR or siRNA to study the effects of MRT68921 dihydrochloride are not described in the provided search results.

Use of Drug-Resistant Mutants for Specificity Validation

A critical aspect of characterizing a chemical inhibitor is to confirm its specificity for the intended target. In the investigation of MRT68921, a drug-resistant mutant of its target kinase, ULK1, was employed. Specifically, the M92T ULK1 mutant was generated to demonstrate that the autophagy-blocking effects of MRT68921 are directly mediated through the inhibition of ULK1. nih.gov This use of a drug-resistant mutant provides strong evidence for the on-target activity of the compound. nih.gov

In Vivo Preclinical Model Systems

The evaluation of a compound's efficacy in living organisms is a crucial step in preclinical development. MRT68921 has been tested in in vivo animal models to assess its potential therapeutic effects against cancer. researchgate.net In one study, mice with xenografts of a gastric cancer cell line were treated with MRT68921. The results showed a significant reduction in tumor volume compared to the control group that received a placebo. researchgate.net These findings in preclinical models suggest that MRT68921 holds promise as a potential anti-cancer agent. researchgate.net

Table 2: In Vivo Efficacy of MRT68921

Preclinical Model Cancer Type Treatment Outcome
Xenograft Mice Gastric Cancer MRT68921 Significantly lower tumor volume compared to control

Xenograft and Orthotopic Tumor Models

Xenograft and orthotopic models are fundamental tools in oncology research, providing an in vivo platform to test the efficacy of anticancer agents against human tumors. nih.gov In a xenograft model, human cancer cells are implanted subcutaneously into an immunodeficient mouse, allowing for the straightforward measurement of tumor growth. nih.gov Orthotopic models involve implanting the tumor cells into the corresponding organ of origin in the mouse, which can better replicate the tumor microenvironment and metastatic processes. nih.govnih.gov

The antitumor effects of MRT 68921, a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51-like kinase 1 (ULK1), have been evaluated using such models. nih.govnih.gov In one key study, the compound's efficacy was tested in nude mice bearing tumors derived from human cancer cell lines. Specifically, NCI-H460 (human non-small cell lung cancer) and MNK45 (human gastric cancer) cells were injected subcutaneously to establish xenograft tumors. nih.gov

Treatment with MRT 68921 resulted in a significant decrease in the growth of NCI-H460 tumors compared to the control group. nih.gov Similarly, peritumoral and subcutaneous injection of the compound in mice with MNK45 xenografts led to a significant reduction in tumor volume. nih.gov These studies demonstrate the potent in vivo antitumor activity of MRT 68921 and its ability to inhibit tumor growth in established xenograft models. nih.govnih.gov

Model TypeCell LineCancer TypeKey Research Finding
Subcutaneous XenograftNCI-H460Non-Small Cell Lung CancerTreatment with MRT 68921 significantly decreased tumor growth compared to the control group. nih.gov
Subcutaneous XenograftMNK45Gastric CancerPeritumoral and subcutaneous injection of MRT 68921 significantly decreased tumor volumes. nih.gov

Genetically Engineered Mouse Models of Disease

Genetically Engineered Mouse Models (GEMMs) are powerful tools that involve the modification of the mouse genome to mimic human diseases, offering significant advantages for drug development and preclinical trials. nih.gov These models, which can include gene knockouts, knock-ins, or conditional mutations, allow for the study of disease progression and therapeutic intervention in the context of a fully intact immune system and a natural tumor microenvironment. nih.gov

While published studies have not yet detailed the direct use of this compound in GEMMs, the investigation of its targets, NUAK1 and ULK1, in such models provides a strong rationale for its future evaluation. For instance, genetic reduction of NUAK1 has been shown to rescue disease phenotypes in a tauopathy mouse model, validating NUAK1 as a therapeutic target for neurodegenerative disease. nih.govportlandpress.com Similarly, cell lines derived from GEMMs of lung cancer (driven by mutant Kras and p53 deletion) have been used to test the efficacy of other ULK1 inhibitors, demonstrating that targeting this pathway can convert a cytostatic response to mTOR inhibitors into a cytotoxic one. nih.gov

Furthermore, the specificity of MRT 68921 has been confirmed using cells from ULK1/2 double knock-out (dKO) mice. nih.gov In these experiments, re-expression of a wild-type ULK1 restored autophagy, which was then successfully inhibited by MRT 68921, confirming the compound's on-target activity. nih.gov These examples highlight how GEMMs and their derivatives are invaluable for validating drug targets and elucidating the mechanism of action of specific inhibitors. Future studies employing GEMMs of cancers with mutations in pathways regulated by NUAK1 or ULK1 could provide deeper insights into the therapeutic potential of MRT 68921.

Bioluminescence Imaging for Tumor Burden Assessment

Bioluminescence imaging (BLI) is a highly sensitive, non-invasive optical technique widely used for monitoring tumor progression and assessing treatment efficacy in preclinical animal models. nih.govresearchgate.net The method involves genetically modifying tumor cells to express a luciferase enzyme, such as from the firefly. nih.gov When the substrate, D-luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera. nih.govresearchgate.net

This technology is particularly valuable for studies involving orthotopic models, where tumors are not externally palpable, and for tracking metastasis. For instance, in studies of lung cancer, NCI-H460 cells can be engineered to express luciferase (NCI-H460-Luc2) and implanted orthotopically into the lungs of mice. BLI allows for the real-time, longitudinal monitoring of tumor growth within the thoracic cavity, providing a quantitative measure of tumor burden without the need to sacrifice the animals at intermediate time points.

The signal intensity from BLI correlates well with tumor volume, especially for smaller tumors, making it a powerful tool to quantitatively assess the response to therapeutic agents like MRT 68921. By repeatedly imaging the same cohort of animals over the course of a study, researchers can accurately determine the effect of the compound on tumor growth, regression, and spread, providing crucial data on its in vivo efficacy.

Future Research Trajectories

Elucidating Novel Off-Target Interactions and Their Biological Consequences

While MRT 68921 is a highly potent inhibitor of ULK1 and ULK2, comprehensive kinase profiling has revealed interactions with other kinases, which opens new avenues for both mechanistic studies and therapeutic applications. medchemexpress.comadooq.comtocris.com A significant off-target activity of MRT 68921 is the inhibition of NUAK family SNF1-like kinase 1 (NUAK1), a crucial component of the cellular antioxidant defense system. researchgate.netnih.govnih.gov This dual inhibition of ULK1 and NUAK1 has been shown to induce a synergistic antitumor effect by simultaneously blocking protective autophagy and disrupting the balance of oxidative stress, leading to elevated reactive oxygen species (ROS) and apoptosis in cancer cells. researchgate.netnih.gov

Off-Target KinaseBiological RoleConsequence of Inhibition by MRT 68921
NUAK1 Antioxidant defense, metabolic homeostasisIncreased Reactive Oxygen Species (ROS), apoptosis, enhanced antitumor activity. researchgate.netnih.gov
Aurora A Kinase Cell cycle regulation, spindle assemblyPotential for mitotic defects, such as spindle microtubule disorganization. mdpi.com
AMPK Master regulator of cellular energy homeostasis, autophagy regulationPotential disruption of cellular energy sensing and metabolic pathways. mdpi.com
TBK1 Innate immunity, inflammation, autophagyModulation of inflammatory and autophagic signaling pathways. mdpi.com

Investigating Mechanisms of Resistance to Autophagy Modulation in Diverse Pathologies

The development of resistance is a common challenge in therapies that target fundamental cellular processes like autophagy. Research utilizing MRT 68921 has provided a clear molecular mechanism for on-target resistance. Studies have successfully generated a drug-resistant mutant of ULK1, M92T, which renders cells insensitive to the autophagy-blocking effects of MRT 68921. nih.govnih.gov This finding not only confirms that the compound's primary mechanism for inhibiting autophagy is directly through ULK1 kinase but also provides a model system for studying how cancer cells might evolve to escape ULK1-targeted therapies. nih.govnih.gov

Another layer of complexity involves the dual role of autophagy in cell survival and death. In some contexts, such as in FLT3-ITD-mutated acute myeloid leukemia (AML), treatment with MRT 68921 induces apoptosis but also paradoxically activates a pro-survival autophagy pathway. nih.gov This suggests that cancer cells could develop resistance by upregulating this compensatory, protective autophagy to counteract the drug's cytotoxic effects. Indeed, combining MRT 68921 with other autophagy inhibitors that act on later stages of the process demonstrates a synergistic cell-killing effect, highlighting a potential strategy to overcome this form of resistance. nih.gov Future investigations will need to explore the prevalence of ULK1 mutations in clinical settings and further unravel the signaling networks that trigger pro-survival autophagy in response to ULK1 inhibition across different diseases.

Rational Design of Next-Generation ULK/NUAK Inhibitors with Enhanced Selectivity

The discovery of MRT 68921's off-target profile, particularly its potent dual activity against ULK1/2 and NUAK1, provides a foundation for the rational design of next-generation inhibitors. researchgate.netmdpi.com Future drug development efforts will likely proceed along two main paths: the design of highly selective ULK1/2 inhibitors with minimal off-target activity, and the intentional optimization of multi-target inhibitors that exploit synergistic interactions, such as the ULK1/NUAK1 dual inhibition.

To achieve enhanced selectivity, medicinal chemists can utilize structure-based design approaches. This involves leveraging the crystal structures of ULK1 and its off-targets, like Aurora A kinase, to design new molecules that maximize interactions with the ULK1 active site while minimizing binding to other kinases. mdpi.comresearchgate.net Conversely, for developing optimized dual-target inhibitors, the goal would be to fine-tune the chemical scaffold of MRT 68921 to achieve a desired potency ratio against both ULK1 and NUAK1, potentially enhancing the synergistic antitumor effect while reducing engagement with targets that might lead to toxicity. nih.gov The principles learned from the development of next-generation inhibitors for other kinases, where compounds were successfully designed to overcome specific resistance mutations, can be applied to the development of novel ULK inhibitors that are effective against mutants like M92T. nih.gov

Role of Autophagy Modulation in Inter-Organelle Communication and Disease Progression

Autophagy is not merely a bulk degradation process but a highly regulated mechanism that is deeply integrated with inter-organelle communication, often occurring at membrane contact sites (MCS). mdpi.comfrontiersin.org The endoplasmic reticulum (ER) serves as a key membrane source for the burgeoning autophagosome, and the physical connection at ER-phagophore MCS is critical for autophagosome biogenesis. frontiersin.orgresearchgate.net Autophagy also governs the turnover and quality control of entire organelles, such as mitochondria and the ER, through processes known as mitophagy and ER-phagy, respectively. frontiersin.org

Potential for MRT 68921 Dihydrochloride (B599025) as a Research Tool in Fundamental Cell Biology

MRT 68921 dihydrochloride has proven to be more than just an autophagy inhibitor; it is a precision tool for dissecting the fundamental mechanisms of cell biology. Its high potency and specificity for ULK1/2 have allowed researchers to definitively establish that the kinase activity of ULK1 is indispensable for the initiation of autophagy. nih.govselleckchem.com

One of the most significant discoveries enabled by MRT 68921 is the expanded role of ULK1 beyond initiation to include the maturation of autophagosomes. medchemexpress.comnih.gov Studies using the inhibitor revealed that in its absence, autophagosomes stall at an early stage, are abnormally large, and fail to separate from their site of origin, indicating a defect in autophagosome maturation and trafficking. nih.govresearchgate.net This unexpected phenotype has opened up a new area of investigation into the complex roles of the ULK1 complex. The availability of the M92T drug-resistant ULK1 mutant further enhances its utility, allowing for rigorous control experiments to ensure that observed effects are a direct result of ULK1 inhibition. nih.govnih.gov As a research tool, MRT 68921 will continue to be invaluable for exploring the nuanced roles of ULK1 in cellular processes ranging from organelle quality control to the interplay between autophagy and oxidative stress signaling. nih.gov

Research AreaKey Finding Using MRT 68921Significance
Autophagy Initiation Confirmed that ULK1 kinase activity is essential for autophagic flux. nih.govProvided definitive proof-of-principle for targeting ULK1 to block autophagy.
Autophagosome Maturation Revealed that ULK1 inhibition leads to the accumulation of stalled, enlarged, and immature autophagosomes. nih.govnih.govresearchgate.netUncovered a novel role for ULK1 in regulating the size and maturation of autophagosomes beyond the initial stages.
Target Validation Used in conjunction with a drug-resistant ULK1 (M92T) mutant to confirm on-target effects. nih.govnih.govEstablished a robust system for validating that the cellular effects of the compound are specifically mediated through ULK1.
Crosstalk with Oxidative Stress Demonstrated that dual inhibition of ULK1 and NUAK1 induces ROS and apoptosis. researchgate.netnih.govProvided a tool to study the functional interplay between autophagy and cellular antioxidant defense mechanisms.

Q & A

Q. What controls are essential when assessing ULK1/2 inhibition in autophagy studies using MRT 68921?

  • Include positive controls (e.g., rapamycin for mTOR inhibition) and negative controls (vehicle-treated cells). Validate ULK1/2 inhibition via Western blotting for phosphorylated ULK1 (p-ULK1) and monitor autophagic flux using LC3-II turnover assays .

Q. How can researchers confirm the specificity of MRT 68921 for ULK1/2 in kinome-wide profiling?

  • Perform kinase selectivity screening using panels of recombinant kinases. Cross-reference results with published selectivity data, and validate findings via siRNA-mediated ULK1/2 knockdown to isolate on-target effects .

Advanced Research Questions

Q. How to design experiments differentiating ULK1-specific effects from ULK2 using MRT 68921?

  • Use ULK1- or ULK2-knockout cell lines and compare autophagy inhibition efficacy. Pair MRT 68921 treatment with genetic silencing (siRNA/shRNA) to isolate contributions of each kinase. Validate using phospho-specific antibodies for ULK1 (Ser757) and ULK2 .

Q. What methodologies integrate apoptosis assays with ULK1 activity readouts in MRT 68921-treated cells?

  • Combine flow cytometry (Annexin V/PI staining) for apoptosis quantification with Western blotting for p-ULK1 and downstream markers (e.g., ATG13 phosphorylation). Correlate dose-dependent apoptosis (e.g., 0–10 µM) with ULK1 inactivation .

Q. How to resolve discrepancies in autophagy inhibition efficacy across cell lines?

  • Assess basal autophagy levels (e.g., LC3-II/LC3-I ratio) and ULK1/2 expression via qPCR/Western blot. Titrate MRT 68921 concentrations (0.1–10 µM) and use lysosomal inhibitors (e.g., bafilomycin A1) to standardize flux measurements .

Q. What statistical approaches analyze dose-response relationships in MRT 68921-induced apoptosis?

  • Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of apoptosis rates across concentrations (e.g., 0–10 µM) .

Q. How to investigate ULK1’s role in metabolic reprogramming via LDHA phosphorylation?

  • Treat cells with MRT 68921 in nutrient-deprived conditions (e.g., EBSS media) and measure lactate production via colorimetric assays. Validate LDHA activity using recombinant protein and phospho-specific antibodies for ULK1-mediated phosphorylation sites .

Q. How to address conflicting in vitro and in vivo efficacy data with MRT 68921?

  • Compare pharmacokinetic profiles (e.g., plasma half-life, tissue penetration) and adjust dosing regimens in animal models. Use LC-MS/MS to verify compound stability in vivo and monitor off-target effects via transcriptomic profiling .

Q. What protocols optimize time-course experiments for ULK1-dependent autophagy flux?

  • Treat cells with MRT 68921 (1–24 hours) and harvest at intervals. Use lysosomal inhibitors (e.g., chloroquine) to "trap" autophagosomes. Analyze LC3-II accumulation via immunoblotting and correlate with ULK1 inactivation kinetics .

Methodological Best Practices

  • Documentation : Report MRT 68921 concentrations, solvent details, and storage conditions in methods sections. Include batch-specific analytical certificates (e.g., HPLC purity) to ensure reproducibility .
  • Data Presentation : Use scatter plots for dose-response curves and heatmaps for kinome-wide selectivity data. Provide raw Western blot images in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal welfare in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.